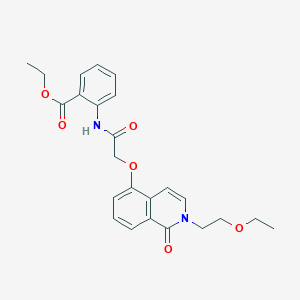

Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-3-30-15-14-26-13-12-17-18(23(26)28)9-7-11-21(17)32-16-22(27)25-20-10-6-5-8-19(20)24(29)31-4-2/h5-13H,3-4,14-16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXYWTXONXGOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.

Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an etherification reaction using ethyl iodide and a suitable base like potassium carbonate.

Formation of the Ester Linkage: The ester linkage is formed by reacting the isoquinoline derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the ester with 2-amino benzoic acid under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

Oxidation: Introduction of hydroxyl or carboxyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole, to which this compound belongs, exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research has shown that benzimidazole derivatives can target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have demonstrated that the compound exhibits bactericidal activity against Gram-positive bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 20 | 65 | 30 |

| 50 | 40 | 60 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 25 | 30 |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The isoquinoline core can interact with various enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism, making it a candidate for anticancer research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The closest analog in the provided evidence is 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅), which shares functional groups such as the ethoxy and oxoacetamido units but lacks the isoquinolinone ring and ethyl ester. Key comparisons include:

- Functional Groups : The ethyl ester in the target compound replaces the carboxylic acid group in the analog, reducing hydrogen-bonding capacity and increasing hydrophobicity.

- Substituent Effects: The 2-ethoxyethyl group on the isoquinolinone may confer greater conformational flexibility compared to the rigid benzoic acid backbone of the analog.

Crystallographic and Hydrogen-Bonding Characteristics

The analog 2-(2-Ethoxy-2-oxoacetamido)benzoic acid exhibits a nearly planar molecular geometry, with intermolecular O—H⋯O and C—H⋯O hydrogen bonds forming chains parallel to the [111] crystallographic direction . These interactions dictate its solid-state packing and stability. In contrast, the target compound’s ethyl ester group eliminates the O—H donor, likely reducing hydrogen-bond-driven assembly. Instead, weaker interactions (e.g., C—H⋯O or N—H⋯O) and π-π stacking from the isoquinolinone ring may dominate its crystallinity, though experimental data are needed for confirmation.

Data Table: Comparative Molecular and Physicochemical Properties

Research Findings and Implications

Structural Influence on Solubility : The analog’s carboxylic acid group enhances aqueous solubility via hydrogen bonding, whereas the target compound’s ester and ethoxyethyl groups likely favor organic solubility .

Solid-State Behavior : The analog’s planar geometry and hydrogen-bonded chains suggest predictable crystallization patterns, while the target’s bulkier structure may lead to polymorphic variability.

Biological Relevance: Isoquinolinone derivatives are often explored for pharmacological activity. The target compound’s structural complexity could position it as a candidate for drug discovery, though synthetic accessibility remains a challenge.

Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons are inferred from structural analogs. Further studies on crystallography, solubility, and bioactivity are needed.

Biological Activity

Overview of Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Compounds like these often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

- Isoquinoline Core : Known for various pharmacological effects.

- Ester and Amide Linkages : These linkages can enhance solubility and bioavailability.

- Ethoxyethyl Group : This moiety may influence the lipophilicity and permeability of the compound.

Anticancer Activity

Isoquinoline derivatives have been studied for their potential anticancer properties. Research indicates that many isoquinoline-based compounds can induce apoptosis in cancer cells by modulating various signaling pathways, such as:

- Inhibition of Cell Proliferation : Many derivatives have been shown to inhibit the growth of various cancer cell lines.

- Induction of Apoptosis : Compounds often promote programmed cell death through intrinsic and extrinsic pathways.

Antimicrobial Activity

Isoquinoline derivatives also demonstrate antimicrobial properties against a variety of pathogens:

- Bacterial Inhibition : Studies have shown that certain isoquinoline compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Antifungal Properties : Some derivatives exhibit activity against fungi, making them potential candidates for treating fungal infections.

Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the anticancer effects of several isoquinoline derivatives. The results indicated that a specific derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of isoquinoline derivatives. The study found that a related compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against S. aureus.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.